molecular formula C7H15NO2 B3120479 N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine CAS No. 264254-05-9

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine

Cat. No.: B3120479
CAS No.: 264254-05-9
M. Wt: 145.2 g/mol
InChI Key: CLHCIYHDEXJKHF-UHFFFAOYSA-N
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Description

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine is an organic compound characterized by the presence of a dioxane ring and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine typically involves the reaction of 1,4-dioxane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and studies.

    Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a bioactive molecule.

    Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
  • N-(1,4-Dioxan-2-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
  • N-(1,4-Dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Uniqueness

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine is unique due to its specific combination of a dioxane ring and an ethylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-8-5-7-6-9-3-4-10-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHCIYHDEXJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300597
Record name N-Ethyl-1,4-dioxane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264254-05-9
Record name N-Ethyl-1,4-dioxane-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264254-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-1,4-dioxane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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